2-Chloro-4-(4-methoxyphenyl)-1-butene
Overview
Description
2-Chloro-4-(4-methoxyphenyl)-1-butene is an organic compound characterized by a chloro-substituted butene chain attached to a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)-1-butene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel-Crafts acylation followed by reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding epoxides or alcohols.
Reduction: Formation of 2-Chloro-4-(4-methoxyphenyl)butane.
Substitution: Formation of 2-Methoxy-4-(4-methoxyphenyl)-1-butene.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-1-butene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl)-1-butene
- 2-Chloro-4-(4-nitrophenyl)-1-butene
- 2-Chloro-4-(4-bromophenyl)-1-butene
Uniqueness
2-Chloro-4-(4-methoxyphenyl)-1-butene is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQITWFUEZMKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641185 | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-19-6 | |
Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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